Limited Direct Comparative Data Available: Target Compound vs. Des-phenylsulfonyl Analog in a Sigma-1 Binding Context
No published primary study has directly profiled 4-((4-(3-Chloro-4-methylphenyl)piperazin-1-yl)sulfonyl)morpholine (CAS 692762-01-9) in any receptor-binding or functional assay. The closest relevant benchmark is drawn from a structurally analogous 4,4-disubstituted arylalkylsulfonyl piperazine scaffold investigated in the Sadeghzadeh et al. (2013) sigma-1 receptor study. In that work, the prototype compound 1-(3-chlorophenethyl)-4-(phenylsulfonyl)piperazine (a des-chloro, des-methylphenyl analog lacking the morpholine group) exhibited a sigma-1 Ki of >1000 nM, while the most potent sulfonamide ligands with halogenated N-aryl groups achieved Ki values in the low nanomolar range (e.g., 7a: sigma-1 Ki = 1.2 nM) [1]. This 830-fold potency difference illustrates that minor structural deviations within the sulfonylpiperazine class can produce dramatic changes in receptor affinity. However, in the absence of direct experimental data for CAS 692762-01-9, no quantitative differentiation claim can be made for this compound relative to any specific comparator.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not available – no published data for CAS 692762-01-9 |
| Comparator Or Baseline | 1-(3-chlorophenethyl)-4-(phenylsulfonyl)piperazine: σ1 Ki >1000 nM; Sadeghzadeh compound 7a: σ1 Ki = 1.2 nM |
| Quantified Difference | N/A for target compound; class potency range spans >830-fold |
| Conditions | Radioligand competition binding assay using [³H]pentazocine at cloned human sigma-1 receptor |
Why This Matters
This class-level evidence demonstrates that sulfonylpiperazine receptor affinity is exquisitely sensitive to the identity of both the N-aryl and sulfonamide substituents, meaning that any sourcing decision must be guided by compound-specific data rather than class-level assumptions.
- [1] Sadeghzadeh, M.; Sheibani, S.; Ghandi, M.; Johari Daha, F.; Amanlou, M.; Arjmand, M.; Hasani Bozcheloie, A. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry 2013, 64, 488-497. View Source
